4-Oxobedfordiaic acid
Overview
Description
4-Oxobedfordiaic acid is a natural product isolated from the herbs of Xanthium sibiricum .
Molecular Structure Analysis
This compound contains a total of 40 bonds; 18 non-H bonds, 4 multiple bonds, 5 rotatable bonds, 4 double bonds, 1 seven-membered ring, 1 carboxylic acid (aliphatic), 1 ketone (aliphatic), and 1 hydroxyl group .Physical And Chemical Properties Analysis
The molecular weight of this compound is 250.33 g/mol. It has 1 hydrogen bond donor count and 3 hydrogen bond acceptor counts. It also has 5 rotatable bonds. The exact mass and monoisotopic mass are 250.15689456 g/mol. The topological polar surface area is 54.4 Ų .Scientific Research Applications
Anticancer Potential
4-Oxobedfordiaic acid has been studied for its potential in cancer treatment. A 2022 study by Ma, Yu, Zhang, and Ma found that oxobedfordia acid significantly reduced colon cancer cell viability and inhibited tumor growth in a mouse model. The acid increased levels of miR-331-3p and reduced NRP2 expression, leading to increased apoptosis in cancer cells. This suggests that this compound could be developed as a therapeutic agent for colorectal cancer (Ma, Yu, Zhang, & Ma, 2022).
Antimicrobial Activities
This compound has also demonstrated antimicrobial properties. In 2005, Lavault et al. isolated several xanthanolides, including 4-oxobedfordia acid, from Xanthium macrocarpum and evaluated their antifungal activity against Candida albicans and Aspergillus fumigatus, and antileishmanial activity against Leishmania infantum and Leishmania mexicana. This research suggests the potential use of this compound in antifungal and antileishmanial treatments (Lavault et al., 2005).
Photolabile Protection for Synthetic Ion Channels
In the realm of nanotechnology and materials science, this compound has been used as a photolabile protecting group. A study by Ali et al. in 2012 demonstrated the use of 4-oxo-4-(pyren-4-ylmethoxy) butanoic acid for the optical gating of nanofluidic devices based on synthetic ion channels. This research highlights its application in light-induced controlled release, sensing, and information processing (Ali et al., 2012).
Mechanism of Action
Target of Action
4-Oxobedfordiaic acid is a natural product that can be isolated from Xanthium cavanillesi . It has been found to exhibit anti-ulcerogenic activity , suggesting that its primary targets are likely to be associated with the gastric mucosal lining.
Mode of Action
Its anti-ulcerogenic activity suggests that it may interact with its targets to protect the gastric mucosal lining
Result of Action
This compound has been shown to have a gastroprotective effect on ethanol-induced lesions in rats . Specifically, a single oral dose of 100 mg/kg resulted in a significant reduction in ulcer index and an inhibition rate of 74% . This suggests that the compound’s action results in the protection and possible healing of the gastric mucosa.
properties
IUPAC Name |
2-[(1R,5S)-5-methyl-4-(3-oxobutyl)cyclohept-3-en-1-yl]prop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O3/c1-10-4-6-14(12(3)15(17)18)9-8-13(10)7-5-11(2)16/h8,10,14H,3-7,9H2,1-2H3,(H,17,18)/t10-,14+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIQIMYXBAQAIAT-IINYFYTJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC=C1CCC(=O)C)C(=C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@H](CC=C1CCC(=O)C)C(=C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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